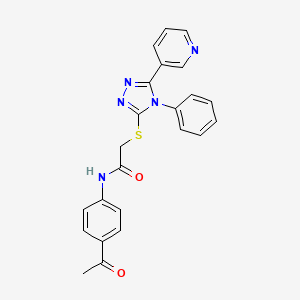

N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

Molecular Formula |

C23H19N5O2S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C23H19N5O2S/c1-16(29)17-9-11-19(12-10-17)25-21(30)15-31-23-27-26-22(18-6-5-13-24-14-18)28(23)20-7-3-2-4-8-20/h2-14H,15H2,1H3,(H,25,30) |

InChI Key |

XXGGSKRLQYHNLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound combines structural features that suggest significant interactions with biological systems, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N5O2S, with a molecular weight of approximately 429.49 g/mol. The presence of both triazole and pyridine rings enhances its potential biological interactions, making it a candidate for various therapeutic applications .

1. Antimicrobial Activity

Compounds containing triazole and thioacetamide groups have been extensively studied for their antimicrobial properties. This compound has shown promising activity against various pathogens:

| Pathogen | Activity |

|---|---|

| Bacteria (e.g., E. coli, S. aureus) | Significant antimicrobial effects observed in vitro |

| Fungi (e.g., C. albicans) | Effective antifungal properties reported |

These activities are attributed to the ability of the compound to disrupt microbial cell membranes and inhibit vital metabolic processes .

2. Anticancer Activity

Research indicates that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of triazole have shown effectiveness in inhibiting the proliferation of various cancer types:

| Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (breast cancer) | 10.5 | Selective towards cancer cells |

| Panc-1 (pancreatic cancer) | 8.0 | Induces apoptosis in cancerous cells |

In a study involving hydrazone derivatives of triazoles, compounds structurally related to this compound demonstrated significant anticancer activity by inhibiting cell migration and proliferation .

The unique combination of pyridine and triazole moieties allows for diverse mechanisms of action:

- Metal Ion Coordination : The pyridine ring can coordinate with metal ions, enhancing the bioactivity through metal-mediated pathways.

- Hydrogen Bonding : The presence of nitrogen atoms in the triazole structure facilitates hydrogen bonding with biological targets, potentially leading to altered enzymatic activity or receptor interactions .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Efficacy Study : A comparative analysis demonstrated that derivatives with similar structural features exhibited MIC values significantly lower than standard antibiotics against resistant bacterial strains .

- Cytotoxicity Assay : In vitro assays revealed that certain derivatives showed selective cytotoxicity towards melanoma cells while sparing normal cells, indicating potential for targeted cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit notable antimicrobial properties.

Case Study

A study evaluated the antimicrobial efficacy against various bacterial strains. The results indicated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential.

Case Study

In vitro studies on several cancer cell lines revealed significant inhibition of cell growth:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 20 µM

These findings indicate that the compound may disrupt critical cellular signaling pathways involved in tumor proliferation.

Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications.

Case Study

Research focusing on its anti-inflammatory effects demonstrated inhibition of cyclooxygenase (COX) enzymes:

- COX-1 IC50 : 25 µM

- COX-2 IC50 : 30 µM

This indicates its potential use in treating conditions characterized by chronic inflammation.

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Antimicrobial | MIC determination | 10 - 50 µg/mL |

| Anticancer | MTT Assay | IC50 = 15 - 20 µM |

| Anti-inflammatory | COX inhibition assay | COX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM |

Structure Activity Relationship (SAR)

The structural characteristics of this compound play a critical role in its biological activities. The presence of the triazole ring is particularly noteworthy as it contributes to the compound's ability to interact with biological targets effectively.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Variations

The target compound shares a common 1,2,4-triazole-thioacetamide scaffold with several analogs. Key structural differences lie in substituents on the triazole ring, phenyl group, and acetamide side chain:

Impact of Substituents on Bioactivity

- Pyridinyl Position : Pyridin-3-yl (as in VUAA1 and the target compound) is associated with Orco agonism, whereas pyridin-2-yl (OLC15) correlates with antagonism .

- Acetamide Modifications : Bulky substituents (e.g., 4-acetylphenyl in the target compound) may influence membrane permeability compared to smaller groups (e.g., ethylphenyl in VUAA1) .

Comparative Physicochemical Data

Notes:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide to maximize yield and purity?

- Methodology :

- Step 1 : Synthesize the triazole-thiol intermediate by refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH and HCl treatment to precipitate the product .

- Step 2 : React the intermediate with 2-chloroacetonitrile in DMF under reflux with NaOH as a base. Optimize temperature (80–100°C) and reaction time (4–6 hours) to balance yield (70–85%) and purity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Recommended Techniques :

| Technique | Key Parameters | Purpose |

|---|---|---|

| 1H/13C NMR | Chemical shifts (δ 7.1–8.5 ppm for aromatic protons; δ 2.5 ppm for acetyl group) | Confirm aromatic substituents and acetylphenyl linkage |

| FT-IR | Peaks at 1650–1680 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-S stretch) | Validate thioacetamide and acetyl groups |

| HRMS | Exact mass (e.g., m/z 447.12 for [M+H]⁺) | Verify molecular formula and purity |

Q. How can researchers design initial biological screening assays to evaluate the compound’s antimicrobial or anticancer potential?

- In Vitro Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using microdilution methods .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations after 48-hour exposure. Include positive controls (e.g., doxorubicin) .

- Mechanistic Preliminaries : Perform ROS generation assays or apoptosis markers (caspase-3/7 activation) to identify preliminary modes of action .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., variable IC₅₀ values in anticancer assays)?

- Methodology :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Structural Confirmation : Re-verify compound purity via HPLC (>95%) and cross-check with NMR to rule out degradation .

- Comparative SAR : Synthesize analogs with systematic substituent variations (e.g., pyridinyl vs. phenyl groups) to isolate activity drivers .

Q. What computational strategies are recommended to elucidate the binding mechanism of this compound with target enzymes?

- Workflow :

- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on triazole-thioether interactions with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

Q. How should structure-activity relationship (SAR) studies be structured to identify critical functional groups influencing bioactivity?

- Design Framework :

| Variable | Modification | Assay Impact |

|---|---|---|

| Pyridinyl Position | Replace pyridin-3-yl with pyridin-4-yl | Test changes in kinase inhibition potency |

| Acetylphenyl Group | Substitute with nitro or methoxy groups | Evaluate shifts in antimicrobial selectivity |

| Thioether Linkage | Replace sulfur with oxygen (sulfoxide) | Assess metabolic stability via microsomal assays |

Q. What methodologies are appropriate for assessing the compound’s pharmacokinetic properties in preclinical development?

- Key Protocols :

- Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C; monitor degradation via LC-MS over 24 hours .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values and predict drug-drug interactions .

- BBB Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) with a logPe > -5.0 indicating CNS potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.